molecular formula C11H14ClNO B1605622 N-butyl-2-chlorobenzamide CAS No. 62797-97-1

N-butyl-2-chlorobenzamide

Cat. No.: B1605622
CAS No.: 62797-97-1
M. Wt: 211.69 g/mol
InChI Key: PERRBGDAOVSLIV-UHFFFAOYSA-N
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Description

Contextualizing Benzamide (B126) Derivatives in Chemical Science

Benzamide derivatives are a large and significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.ai This structural motif serves as a versatile scaffold in medicinal chemistry and materials science. ontosight.aiontosight.ai The exploration of benzamide derivatives dates back to the 19th century, with the synthesis of the parent compound, benzamide, in 1847. This foundational discovery paved the way for extensive research into structurally modified benzamides.

Over the years, scientists have systematically investigated the effects of various substituents on the benzamide core, revealing that modifications to the benzene ring or the amide nitrogen can significantly influence the compound's physical, chemical, and biological properties. ontosight.ai This has led to the development of a vast library of benzamide derivatives with a wide array of applications.

Significance of Chlorobenzamide Moieties in Chemical Synthesis and Biological Activities

From a biological perspective, the chlorobenzamide moiety is a key feature in many pharmacologically active molecules. ontosight.ainih.gov The position of the chlorine atom on the benzene ring is crucial and can dramatically alter the biological activity. For instance, different isomers of chlorobenzamide exhibit distinct interactions with biological targets. Research has shown that chlorobenzamide derivatives are investigated for a range of potential therapeutic uses, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ainih.govrsc.org The chlorine atom can enhance a molecule's ability to bind to specific enzymes or receptors, contributing to its therapeutic effect. ontosight.ai

Research Landscape of N-Substituted Benzamides

The research area of N-substituted benzamides, where a substituent is attached to the nitrogen atom of the amide group, is a particularly active field of study. researchgate.netnih.gov The nature of the N-substituent plays a critical role in determining the compound's properties and potential applications.

The synthesis of N-substituted benzamides is a well-established area of organic chemistry, with numerous methods available to introduce a wide variety of functional groups at the nitrogen atom. researchgate.netresearchgate.net This synthetic accessibility allows for the creation of large and diverse libraries of compounds for screening in drug discovery and other applications. researchgate.net

Research into N-substituted benzamides has led to the identification of compounds with a broad spectrum of biological activities. nih.govresearchgate.netnih.gov These include potential applications as enzyme inhibitors, receptor modulators, and antitumor agents. researchgate.netacs.orgontosight.ai The N-substituent can influence factors such as a compound's solubility, metabolic stability, and ability to cross biological membranes, all of which are critical for its pharmacological profile. The ongoing investigation into N-substituted benzamides continues to yield new compounds with promising properties, highlighting the enduring importance of this chemical class in scientific research. researchgate.netnih.gov

Chemical Profile of N-butyl-2-chlorobenzamide

IdentifierValue
IUPAC Name This compound nih.gov
CAS Number 62797-97-1 nih.govechemi.comsigmaaldrich.com
Molecular Formula C11H14ClNO nih.govechemi.comsigmaaldrich.com
Molecular Weight 211.69 g/mol nih.gov
Synonyms 2-Chlor-benzoesaeure-butylamid, o-Chlorbenzoyl-Derivat von Butylamin, N-Butyl-2-chloro-benzamide echemi.com

Physical and Chemical Properties

PropertyValue
Boiling Point 337.1°C at 760 mmHg echemi.com
Density 1.106 g/cm³ echemi.com
Flash Point 157.7°C echemi.com
Refractive Index 1.525 echemi.com
XLogP3 3.26080 echemi.com

Synthesis and Research

This compound can be synthesized through the condensation of 2-chlorobenzoic acid with butylamine (B146782). ontosight.ai It has been explored for its potential biological activities, though further research is needed for validation. ontosight.ai The compound is available from chemical suppliers for research purposes. sigmaaldrich.com

The broader class of N-chlorobenzamides, to which this compound belongs, has been utilized in various chemical reactions, including regioselective annulations, highlighting their utility as versatile reagents in organic synthesis. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERRBGDAOVSLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324013
Record name N-butyl-2-chlorobenzamide
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Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62797-97-1
Record name NSC405489
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Record name N-butyl-2-chlorobenzamide
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Record name N-BUTYL-2-CHLOROBENZAMIDE
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Synthetic Methodologies for N Butyl 2 Chlorobenzamide and Analogues

Direct Acylation Routes

Direct acylation methods represent the most fundamental and widely employed strategies for the construction of the amide bond in N-butyl-2-chlorobenzamide. These routes typically involve the reaction of an amine with a carboxylic acid or its activated derivative.

Nucleophilic acyl substitution is a cornerstone of amide synthesis. This class of reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. masterorganicchemistry.comvanderbilt.edu

A highly effective and common method for preparing this compound via this pathway is the reaction of 2-chlorobenzoyl chloride with n-butylamine. purdue.edu In this reaction, the highly electrophilic acyl chloride readily reacts with the nucleophilic amine. Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or an excess of the reacting amine, to neutralize the hydrochloric acid byproduct. mdpi.com

The general transformation is as follows: 2-Chlorobenzoyl Chloride + n-Butylamine → this compound + HCl

Experimental procedures often involve dissolving the acyl chloride in a suitable solvent like chloroform (B151607) or dichloromethane (B109758) and then treating it with the amine. mdpi.comnih.gov The reactivity of the acyl derivative is a key factor, with acid chlorides being among the most reactive due to the excellent leaving group ability of the chloride ion. vanderbilt.edu

Reactant 1Reactant 2BaseProductReference
2-Chlorobenzoyl Chloriden-ButylamineTriethylamineThis compound purdue.edu
2-Iodobenzoyl ChlorideIsopropylamineTriethylamine2-Iodo-N-isopropylbenzamide mdpi.com
2-Iodobenzoyl Chloridetert-ButylamineTriethylamineN-(tert-Butyl)-2-iodobenzamide mdpi.com
2-Fluorobenzoyl ChlorideCyclohexylamine-N-Cyclohexyl-2-fluorobenzamide nih.gov

Beyond the use of highly reactive acyl chlorides, other amide bond formation strategies focus on the direct coupling of a carboxylic acid with an amine. This condensation reaction, which eliminates a molecule of water, is a direct and atom-economical approach. ontosight.aipearson.com The direct reaction between 2-chlorobenzoic acid and n-butylamine to form this compound requires conditions to facilitate the removal of water, as the formation of an ammonium (B1175870) carboxylate salt can hinder the reaction. purdue.edu

To overcome this, various coupling reagents have been developed to activate the carboxylic acid in situ. Reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) have been shown to be effective for amide bond formation in aqueous micellar media, providing a more environmentally benign process. acs.org These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.

Alternative strategies also include the synthesis of amides from other precursors. For instance, a one-pot synthesis from aldehydes and amines can be achieved through a photoorganocatalytic activation of the aldehyde, which forms an intermediate that subsequently reacts with an amine to yield the amide. researchgate.net

Carboxylic Acid/PrecursorAmineConditions/Coupling ReagentProduct TypeReference
2-Chlorobenzoic Acidn-ButylamineCondensation (heat)N-Alkylbenzamide ontosight.ai
p-Toluic AcidL-Leu-OEt·HClCOMU, 2,6-LutidinePeptide/Amide acs.org
4-Chlorobenzoic AcidL-Trp-OMe·HClCOMU, 2,6-LutidineBenzotript Methyl Ester acs.org
4-ChlorobenzaldehydeVarious AminesPhotoorganocatalysisN-Substituted Amide researchgate.net

Advanced and Catalytic Synthesis Approaches

Modern synthetic chemistry has introduced sophisticated catalytic systems to construct and modify benzamides, enabling reactions that are otherwise difficult and providing access to a wider range of analogues.

Copper catalysis has emerged as a powerful tool for forming carbon-oxygen and carbon-nitrogen bonds, offering practical and economical routes to functionalized benzamides.

An efficient copper-catalyzed method has been developed for the synthesis of 2-hydroxybenzamide analogues from 2-chlorobenzamide (B146235) substrates. thieme-connect.comthieme-connect.com This process utilizes a catalytic system of copper(I) iodide and 1,10-phenanthroline (B135089) with potassium hydroxide (B78521) as the base, uniquely employing water as the solvent. thieme-connect.comresearchgate.net The reaction proceeds via a proposed copper-amide complex, which facilitates the hydroxylation at the ortho-position. thieme-connect.comresearchgate.net This method is notable for its use of low-cost reagents and its eco-friendly solvent, making it a practical and economical choice. thieme-connect.com The protocol has been successfully applied to a series of N-substituted 2-chlorobenzamides containing various functional groups, affording the corresponding 2-hydroxybenzamides in yields ranging from 33% to 96%. thieme-connect.comthieme-connect.com

Substrate (N-Substituted-2-chlorobenzamide)Yield (%) of 2-Hydroxybenzamide AnalogueReference
N-Benzyl-2-chlorobenzamide96 thieme-connect.comresearchgate.net
N-Propyl-2-chlorobenzamide94 thieme-connect.comresearchgate.net
This compound95 thieme-connect.comresearchgate.net
N-Hexyl-2-chlorobenzamide92 thieme-connect.comresearchgate.net
N-(4-Fluorobenzyl)-2-chlorobenzamide93 thieme-connect.comresearchgate.net

Copper-catalyzed reactions are also pivotal in the synthesis of complex heterocyclic structures through intramolecular cyclization of 2-halobenzamide derivatives. nih.govacs.org A notable example is the domino synthesis of (Z)-3-methyleneisoindoline-1-ones from the reaction of N-substituted-2-halobenzamides with terminal alkynes. nih.gov This tandem process involves a copper-catalyzed Sonogashira coupling followed by an additive cyclization. acs.org The reaction of N-benzyl-2-chlorobenzamide with phenylacetylene, for instance, yields (Z)-2-benzyl-3-benzylideneisoindolin-1-one. acs.org The reactivity of the 2-halobenzamide is dependent on the halogen, following the order of I > Br > Cl. nih.govmdpi.com Another application involves the nucleophilic aromatic substitution of a 2-chlorobenzamide derivative followed by intramolecular cyclization to produce benzothiazinones. nih.gov

Benzamide (B126) SubstrateAlkyne SubstrateCatalyst/Ligand SystemProduct TypeReference
N-Benzyl-2-iodobenzamidePhenylacetyleneCuI / D-glucosamine(Z)-3-Methyleneisoindoline-1-one nih.govacs.org
N-Benzyl-2-bromobenzamidePhenylacetyleneCuI / D-glucosamine(Z)-3-Methyleneisoindoline-1-one acs.org
N-Benzyl-2-chlorobenzamidePhenylacetyleneCuI / D-glucosamine(Z)-3-Methyleneisoindoline-1-one nih.gov
N-Butyl-2-iodobenzamidePhenylacetyleneCuI / D-glucosamine(Z)-2-Butyl-3-benzylideneisoindolin-1-one acs.org

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis provides powerful tools for the construction of complex molecular architectures from simple precursors through C-H bond activation and subsequent annulation. These methods are particularly relevant for synthesizing heterocyclic analogues of this compound, such as isoquinolones and quinazolinones, which are of significant interest in medicinal chemistry.

Cobalt(III)-Catalyzed Pathways

High-valent cobalt catalysis has emerged as a cost-effective and efficient alternative to more expensive noble metals for C-H functionalization. Cobalt(III) catalysts can facilitate the annulation of benzamides with various coupling partners to yield heterocyclic systems. For instance, Cp*Co(III)-catalyzed C-H activation of benzamides and subsequent [4+2] annulation with dioxazolones or oxadiazolones provides a direct route to quinazolinone derivatives. acs.orgresearchgate.netdntb.gov.ua This transformation proceeds via an amide-directed C-H metalation, followed by coordination of the coupling partner, migratory insertion, and reductive elimination to construct the heterocyclic core. researchgate.netdntb.gov.ua

A notable application involves the cascade C-2 amidation and C-3 chlorination of indoles using N-chloroamides, including N-chloro-alkyl-substituted carboxamides, under CpCo(III) catalysis. acs.org This reaction highlights the ability to use N-chloroamides as amidating agents while avoiding the competing Hofmann rearrangement pathway. acs.org The methodology has been shown to be compatible with N-chloroamides bearing butyl substituents. acs.org Similarly, the annulation of N-chlorobenzamides with alkynes can be catalyzed by a CpCo(III) system to produce N-H isoquinolones. mdpi.com

Benzamide SubstrateCoupling PartnerCatalyst SystemProduct TypeYield (%)Ref
N-ChlorobenzamideDiphenylacetylene[CpCo(CO)I₂]/AgOAc3,4-diphenylisoquinolin-1(2H)-one91 mdpi.com
N-Chlorobenzamide1-Phenyl-1-propyne[CpCo(CO)I₂]/AgOAc4-Methyl-3-phenylisoquinolin-1(2H)-one84 mdpi.com
Benzamide3-Phenyl-1,4,2-dioxazol-5-oneCpCo(III)(C₂H₃N)₃₂2-Phenylquinazolin-4(3H)-one94 acs.org
N-Chloro-p-toluamideN-MethylindoleCpCo(III), AgSbF₆, NaOAcC-2 Amidated/C-3 Chlorinated Indole85 acs.org
Rhodium(III)-Catalyzed Intramolecular Annulation

Rhodium(III) catalysis is a well-established and highly effective method for C-H activation and annulation reactions. A common strategy involves the use of N-alkoxybenzamides, where the N-O bond serves as an internal oxidant, eliminating the need for external oxidizing agents. rsc.orgrsc.org This approach has been widely used to synthesize isoquinolone derivatives through the annulation of benzamides with alkynes. mdpi.comrsc.org

In a typical catalytic cycle, the rhodium(III) catalyst coordinates to the amide directing group, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. The alkyne then inserts into the Rh-C bond. Subsequent reductive elimination and protodemetalation yield the final isoquinolone product and regenerate the active Rh(III) catalyst. rsc.org This methodology has been extended to the intramolecular annulation of alkyne-tethered N-alkoxybenzamides, providing a route to complex polycyclic compounds. rsc.orgbeilstein-journals.org The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. rsc.org

SubstrateCatalyst SystemConditionsProductYield (%)Ref
N-Methoxybenzamide[CpRhCl₂]₂, AgSbF₆DCE, 100 °CIsoquinolone DerivativeHigh mdpi.comrsc.org
Alkyne-tethered N-alkoxybenzamide[Ru(p-cymene)Cl₂]₂, NaOAcMeOH, 100 °C3,4-disubstituted N–H isoquinolone31-95 rsc.org
N-Methoxybenzamideα-Carbonyl Sulfoxonium YlideCpRh(MeCN)₃(SbF₆)₂/Zn(OTf)₂3-Substituted IsoquinoloneN/A mdpi.com
N-Pivaloyloxy benzamideConjugated Enynone[RhCp*] Catalyst3-Furan-substituted IsoindolinoneN/A nih.gov

Rearrangement Reactions

Rearrangement reactions offer classic and powerful pathways for transforming one functional group into another, often with a change in the carbon skeleton. These methods can be applied to the synthesis of benzamide derivatives or their essential precursors.

Hofmann Rearrangement of Benzamide Derivatives

The Hofmann rearrangement is a well-known organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org The reaction is typically carried out using sodium hypobromite (B1234621) or sodium hypochlorite, formed in situ from bromine or chlorine and sodium hydroxide. wikipedia.org While this reaction does not directly produce this compound, it is a key method for synthesizing precursors. For example, the Hofmann rearrangement of 2-chlorobenzamide would yield 2-chloroaniline.

Kinetic studies on the Hofmann rearrangement of 4- and 5-substituted 2-chloro-N-chlorobenzamides have provided detailed mechanistic insights. oup.com These studies support a concerted mechanism where the migration of the aryl group to the electron-deficient nitrogen occurs simultaneously with the departure of the chloride ion. oup.com The reactivity of the 2-chloro series is influenced by both the bond-energy effect in the initial state and the participation of the migrating phenyl group in the transition state. oup.com

ReactantReagentsIntermediateProductApplicationRef
Primary Amide (R-CONH₂)Br₂ or Cl₂, NaOHIsocyanate (R-N=C=O)Primary Amine (R-NH₂)Synthesis of amine precursors wikipedia.org
2-Chloro-N-chlorobenzamideNaOH (aq)2-Chlorophenyl isocyanate2-ChloroanilineKinetic studies, precursor synthesis oup.com
3-Chlorobenzamide DerivativeHOCl, NaOHIsocyanateAmineAlternative pathway to amine precursors
Oxaziridine (B8769555) Rearrangements to Amides

The rearrangement of oxaziridines provides a direct route to the synthesis of N-substituted amides. Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom, typically synthesized by the oxidation of an imine. acs.orgwikipedia.org The synthesis of this compound via this route would involve the initial condensation of 2-chlorobenzaldehyde (B119727) with n-butylamine to form the corresponding N-butyl-1-(2-chlorophenyl)methanimine. Subsequent oxidation with an agent like meta-chloroperoxybenzoic acid (mCPBA) would yield the N-butyl-3-(2-chlorophenyl)oxaziridine.

This oxaziridine can then undergo a chemoselective rearrangement to the target amide. researchgate.net Research has shown that the rearrangement can be promoted by Lewis or Brønsted acids. While some catalysts like silver triflate (AgOTf) favor rearrangement to a nitrone, the combination of a catalyst with a simple Brønsted acid like acetic acid can selectively yield the amide product. researchgate.net This selectivity is crucial for directing the reaction towards the desired this compound. The reaction is believed to proceed via cleavage of the weak N-O bond. acs.org

Oxaziridine SubstrateCatalyst/Acid (mol%)Temp (°C)Time (h)Amide Yield (%)Ref
Oxaziridine 1a Acetic Acid (20)70637 researchgate.net
Oxaziridine 1a Acetic Acid (100)70258 researchgate.net
Oxaziridine 1a AgOTf (5), Acetic Acid (50)70278 (isolated) researchgate.net
Oxaziridine 1a AgOTf (5), Acetic Acid (20)70620 researchgate.net

Substrate 1a in the study was N-(tert-butyl)-3-(4-methoxyphenyl)oxaziridine.

Transamidation Reactions

Transamidation is the conversion of one amide to another by reaction with an amine, representing a step-economical approach to amide synthesis. These reactions can be promoted by catalysts under various conditions.

A highly effective method for preparing secondary amides is the BF₃•OEt₂-mediated transamidation of primary amides with primary amines under solvent-free conditions. rsc.org This reaction involves heating a primary amide, such as 2-chlorobenzamide, with an amine, such as n-butylamine, in the presence of boron trifluoride etherate. This method has been successfully applied to synthesize N-butyl-4-chlorobenzamide, a close analogue of the target compound, in excellent yield, demonstrating its potential applicability. rsc.org

Enzymatic strategies also offer mild and selective conditions for transamidation. nih.govresearchgate.net Hydrolases like lipases can catalyze the formation of an acyl-enzyme intermediate from an amide or ester. researchgate.netunimi.it This intermediate can then react with an amine to form a new amide bond. While hydrolysis of the acyl-enzyme intermediate can be a competing reaction in aqueous environments, the use of organic solvents or specific acyl donors can favor the amidation pathway. researchgate.netunimi.it For example, the acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to efficiently catalyze transamidation reactions between primary amines and acetamide (B32628) in an aqueous medium. unimi.it

Amide SubstrateAmineCatalyst/ReagentConditionsProductYield (%)Ref
4-Chlorobenzamiden-ButylamineBF₃•OEt₂100 °C, 16 hN-Butyl-4-chlorobenzamide92 rsc.org
Para-toluamiden-ButylamineBF₃•OEt₂100 °C, 16 hN-Butyl-4-methylbenzamide96 rsc.org
AcetamideVarious Primary AminesAcyltransferase from M. smegmatisAqueous mediumN-Acyl Amides60-70 unimi.it
Ethyl 2-(hexylcarbamoyloxy)propanoateOctylamineLipase (CalB)Toluene, 4 Å MS1-(Octylamino)-1-oxopropan-2-yl hexylcarbamateHigh rug.nl

Optimization of Synthetic Conditions

The optimization of reaction conditions is crucial for maximizing yield, minimizing reaction times, and reducing the environmental impact of chemical syntheses. For the preparation of this compound, traditional methods often involve the use of hazardous solvents and harsh reagents. Modern approaches, however, focus on greener alternatives.

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates. The direct amidation of carboxylic acids with amines under solvent-free conditions is a particularly attractive route.

Research has demonstrated the feasibility of synthesizing benzamides from benzoic acids and amines without a solvent, sometimes with the aid of a catalyst. For instance, the reaction of benzoic acid with various amines has been successfully carried out under solvent-free conditions. scribd.com One approach involves the use of silica-supported ammonium salts and tosyl chloride as a condensing agent at room temperature, which proceeds rapidly and in high yields. scribd.com Another method utilizes boric acid as a catalyst for the amidation of carboxylic acids with urea, also under solvent-free conditions, highlighting a simple and efficient procedure involving trituration and direct heating. researchgate.net

The direct reaction of 2-chlorobenzoic acid with n-butylamine represents a primary route to this compound. While specific data for this exact reaction under solvent-free conditions is not extensively detailed in the provided literature, analogous reactions provide a strong basis for its feasibility. For example, the synthesis of various benzamides has been achieved by reacting benzoic acids with amines using thionyl chloride at room temperature without any solvent, resulting in good yields within 2-4 hours. researchgate.net This method is noted for its economic and environmental benefits, as it avoids the use of transition metal catalysts, ligands, and organic solvents. researchgate.net

The following table summarizes representative solvent-free conditions for the synthesis of benzamide analogues.

ReactantsCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
3-Bromo-5-nitrobenzoic acid and various aminesThionyl chlorideRoom Temp.2-4Good
Benzoic acid and BenzylamineMethoxysilanes120799
Carboxylic acids and UreaBoric acid--Good
Benzoic acid and Ammonium salts/TEATosyl chlorideRoom Temp.-High

This table presents data from analogous benzamide syntheses to illustrate typical solvent-free conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The efficient heating of polar molecules by microwave irradiation makes it particularly suitable for the synthesis of amides from carboxylic acids and amines or their derivatives. acs.orgmdpi.com

The synthesis of N-substituted benzamides under microwave irradiation has been widely reported. researchgate.netnih.govmdpi.comresearchgate.net For instance, the reaction of 2-aminobenzamide (B116534) with allyl bromide under microwave irradiation with a suitable base and solvent afforded the desired product in excellent yield (up to 92%) in just a few minutes, whereas conventional heating required 12 hours for a lower yield. acs.org This highlights the dramatic rate enhancement achievable with microwave heating.

In the context of this compound, microwave-assisted synthesis could proceed via the reaction of 2-chlorobenzoyl chloride with n-butylamine or the direct amidation of 2-chlorobenzoic acid with n-butylamine. A study on the catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with various amines reported excellent yields (up to >99%) within 5-30 minutes at 80-120 °C without any added solvent or catalyst. nih.gov This suggests that a similar approach for 2-chlorobenzoic acid and n-butylamine would be highly effective.

The table below provides examples of microwave-assisted synthesis of benzamide analogues.

ReactantsCatalyst/ReagentPower (W)Temperature (°C)Time (min)Yield (%)
2-Aminobenzamide and Allyl bromideEt3N100-300-4-660-92
Substituted BenzoylthioureasIodine-alumina100-10-20Good
2-Chloro-5-nitrobenzoic acid and various aminesNone-80-1205-30>99
Aryl aldehydes, Hippuric acid, Acetic anhydrideHPW@nano-SiO2-120-up to 93

This table showcases data from various microwave-assisted benzamide syntheses, indicating the potential conditions for this compound.

Scalable Synthetic Approaches and Process Chemistry

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction safety, cost-effectiveness, product purity, and waste management. For a commercially relevant compound like this compound, developing a scalable and robust synthetic process is critical.

While specific literature on the large-scale synthesis of this compound is limited, general principles of process chemistry for benzamide synthesis can be applied. Key considerations for a scalable process include the choice of starting materials, reaction conditions, and purification methods. The use of readily available and less hazardous starting materials, such as 2-chlorobenzoic acid instead of the more reactive 2-chlorobenzoyl chloride, is often preferred for large-scale operations.

Domino reactions, where multiple bond-forming events occur in a single pot, are highly desirable for process efficiency as they minimize intermediate isolation and purification steps. A study on a scalable domino reaction for the synthesis of N-(1-oxo-1H-inden-2-yl)benzamides under microwave irradiation highlights the potential for efficient large-scale production, with yields exceeding 90%. organic-chemistry.org

Furthermore, the development of continuous flow chemistry offers significant advantages for the scalable synthesis of active pharmaceutical ingredients (APIs). acs.org Flow chemistry allows for better control over reaction parameters, improved safety for hazardous reactions, and can lead to higher yields and purities. While a specific flow process for this compound is not reported, the successful flow synthesis of other amides suggests its applicability.

In one example of process development for a benzamide derivative, the final amidation coupling was redesigned to avoid chromatography, a significant bottleneck in large-scale production. researchgate.net This was achieved by carefully selecting reagents and optimizing reaction conditions to ensure high conversion and facilitate product isolation through crystallization. Such strategies would be crucial for the industrial production of this compound.

Reaction Mechanisms and Kinetics

Mechanistic Elucidation of Synthetic Pathways

The formation of the amide bond and subsequent cyclization or functionalization reactions involving N-butyl-2-chlorobenzamide can be achieved through various catalytic systems. The mechanisms of these reactions are a subject of detailed study, with copper and cobalt-based catalysts being prominent.

Copper-Catalyzed Reactions:

Copper catalysts are effective in promoting reactions of 2-halobenzamides, the direct precursors to this compound. For instance, the synthesis of 2-hydroxybenzamides from 2-chlorobenzamide (B146235) substrates can be achieved using a copper iodide/1,10-phenanthroline (B135089) system. researchgate.net A proposed mechanism for this hydroxylation in water involves the initial formation of a copper-amide complex, which facilitates the nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion. researchgate.net

Copper(I) catalysts, often in conjunction with a ligand like d-glucosamine, are also employed in the domino synthesis of (Z)-3-methyleneisoindoline-1-ones from N-substituted-2-halobenzamides and terminal alkynes. acs.orgnih.gov The reaction sequence typically begins with a Sonogashira coupling between the 2-halobenzamide and the alkyne, followed by an intramolecular cyclization. The reactivity of the 2-halobenzamide in these reactions follows the expected trend for leaving group ability: I > Br > Cl. mdpi.com For 2-chlorobenzamide derivatives, the reaction is comparatively slower. acs.orgnih.gov

A plausible mechanism for copper-catalyzed cascade reactions, such as the synthesis of 2,3-dihydrobenzothiazin-4-ones from 2-iodobenzamides, involves the oxidative addition of the 2-halobenzamide to a Cu(I) species. mdpi.com This is followed by ligand exchange and subsequent reductive elimination to form a key intermediate and regenerate the Cu(I) catalyst. mdpi.com

Cobalt(III)-Catalyzed Reactions:

High-valent cyclopentadienyl (B1206354) cobalt(III) complexes, often denoted as Cp*Co(III), are particularly versatile for C-H activation and annulation reactions of N-chlorobenzamides. nih.gov These reactions are typically redox-neutral, with the N-Cl bond of the substrate acting as an internal oxidant, which avoids the need for external oxidizing agents. nih.govacs.org

A general mechanism for the [4+2] annulation of N-chlorobenzamides with alkenes or alkynes begins with the deprotonation of the amide N-H by a base, followed by ortho-C-H bond activation to form a five-membered cobaltacycle intermediate. nih.govacs.org Subsequent migratory insertion of the coupling partner (e.g., vinyl acetate) into the Co-C bond forms a seven-membered cobaltacycle. nih.gov This intermediate then undergoes reductive elimination to furnish the annulated product and a Co(I) species. The active Co(III) catalyst is regenerated by oxidation of the Co(I) species by the N-Cl bond of another substrate molecule. nih.gov Chiral cyclopentadienyl ligands on the cobalt center can induce high enantioselectivity in these transformations. epfl.ch

In some cases, cobalt catalysts can exhibit unique reactivity compared to their rhodium counterparts. For example, in reactions with cyclopropenes, a chiral Cp*Co(III) catalyst promotes a [4+1] annulation via ring-opening of the cyclopropene, whereas a similar rhodium catalyst yields the more conventional [4+2] annulation product. acs.org

In the synthesis of various heterocyclic structures from benzamide (B126) precursors, 3-hydroxyisoindolin-1-one is a frequently encountered intermediate. bohrium.comrsc.org These compounds can be synthesized via methods such as the electrochemical 5-exo-dig aza-cyclization of 2-alkynylbenzamides. rsc.org Once formed, 3-hydroxyisoindolinones can serve as valuable synthons for further transformations. For example, they can undergo dehydrative alkynylation with terminal alkynes in the presence of an acid or iron catalyst to produce 3-alkynylated 3,3-disubstituted isoindolinones. rsc.org The controlled photochemical cascade of o-alkynylated benzamides can also be tuned to selectively produce 3-hydroxyisoindolin-1-ones. bohrium.com While not directly reported for this compound itself, the prevalence of this intermediate in related systems suggests its potential role in cascade reactions originating from substituted benzamides.

Kinetic Studies of Relevant Transformations

Kinetic studies, particularly the analysis of isotope effects, provide deep insight into reaction mechanisms by helping to identify rate-determining steps and the nature of transition states. nih.gov

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the mechanism of chemical reactions, including the C-H functionalization steps common in the synthesis of derivatives from this compound. wikipedia.org The KIE is the ratio of the reaction rate of a reactant with a light isotope to that of a reactant with a heavy isotope (e.g., kH/kD). wikipedia.org

In the context of metal-catalyzed C-H amination, a significant primary KIE is often indicative of C-H bond cleavage occurring in the rate-determining step of the reaction. escholarship.org For instance, kinetic studies of Co(III)-catalyzed C-H amination reactions have revealed a metallo-radical-type mechanism. researchgate.net The rate-limiting step is the activation of an azide (B81097) to form a cobalt(III)-nitrene radical intermediate. Subsequent intramolecular hydrogen atom transfer (HAT) from a C-H bond is a low-barrier step that follows the rate-limiting step, which is consistent with experimental KIE values. researchgate.net

In the Cp*Co(III)-catalyzed [4+2] annulation of N-chlorobenzamides with vinyl acetate, kinetic isotope effect experiments resulted in a KIE value that indicated the C-H activation step might be the rate-determining step. nih.gov Similarly, competitive KIE experiments for the Co(III)-catalyzed [4+1] annulation of N-chlorobenzamides with cyclopropenes showed KIE values (kH/kD = 1.3–1.5), suggesting that C-H activation is involved in the rate-determining part of the reaction sequence. acs.org

Reaction TypeCatalyst SystemKIE (kH/kD) ValueMechanistic ImplicationReference
Intramolecular C-H AminationCobalt(II) Complex~7Radical-type C-H bond activation occurring after the rate-limiting step. researchgate.net
[4+2] Annulation of N-ChlorobenzamideCpCo(III)Value suggests C-H activation is rate-determining.C-H metalation is likely the turnover-limiting step in the catalytic cycle. nih.gov
[4+1] Annulation of N-ChlorobenzamideChiral CpCo(III)1.3 - 1.5C-H activation is involved in the rate-determining sequence. acs.org

Regioselectivity and Stereoselectivity in Reactions

Controlling selectivity is a paramount challenge and goal in organic synthesis. In reactions involving this compound precursors, both regioselectivity (control of reaction site) and stereoselectivity (control of spatial orientation) are critical.

Regioselectivity: In Cp*Co(III)-catalyzed C-H activation/annulation reactions of meta-substituted N-chlorobenzamides, high regioselectivity is often observed. acs.org The C-H functionalization typically occurs at the less sterically hindered position ortho to the directing amide group. acs.org The electronic properties of the substrate can also influence the regioselectivity of the reaction. grafiati.com Interestingly, cobalt catalysts can exhibit different regioselectivity compared to their heavier congener, rhodium. Chiral Co(III) complexes have been shown to provide the opposite regioselectivity to Rh(III) complexes in reactions with certain alkyl alkenes. epfl.ch

Stereoselectivity: The use of chiral catalysts enables enantioselective transformations. In the synthesis of dihydroisoquinolones from N-chlorobenzamides and alkenes, chiral cyclopentadienyl Co(III) complexes have achieved excellent enantioselectivities (up to 99.5:0.5 er) and high regioselectivities. epfl.ch Similarly, the Co(III)-catalyzed [4+1] annulation with cyclopropenes to form chiral isoindolinones proceeds with high E/Z selectivity for the exocyclic double bond and excellent enantioselectivity (up to 99:1 er). acs.org Copper-catalyzed domino reactions can also be highly stereoselective, for example, affording (Z)-3-methyleneisoindoline-1-ones exclusively. acs.orgnih.gov

ReactionCatalyst SystemType of SelectivityObserved OutcomeReference
Synthesis of DihydroisoquinolonesChiral CpCo(III)EnantioselectivityUp to 99.5:0.5 er epfl.ch
[4+1] Annulation with CyclopropenesChiral CpCo(III)Enantioselectivity & Diastereoselectivity (E/Z)Up to 99:1 er; >20:1 E/Z acs.org
Domino Synthesis of MethyleneisoindolinonesCu(I) / d-glucosamineStereoselectivityExclusive formation of the (Z)-isomer acs.orgnih.gov
C-H Annulation of meta-substituted N-chlorobenzamidesCp*Co(III)RegioselectivityHighly regioselective, favoring the less hindered position. acs.org

Structural Characterization and Solid State Chemistry

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to elucidate molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. While specific data for N-butyl-2-chlorobenzamide is not widely published, extensive data is available for its structural isomer, N-(tert-butyl)-2-chlorobenzamide, which provides valuable comparative insights.

For N-(tert-butyl)-2-chlorobenzamide, ¹H NMR spectroscopy, conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals distinct signals corresponding to the different types of protons in the molecule. myskinrecipes.com The aromatic protons on the chlorinated benzene (B151609) ring appear as a multiplet in the range of δ 7.26–7.58 ppm. myskinrecipes.com A broad singlet for the amide proton (NH) is observed around δ 5.92 ppm, and the nine equivalent protons of the tert-butyl group produce a sharp singlet at approximately δ 1.46 ppm. myskinrecipes.com

¹³C NMR for the same isomer provides information on the carbon framework. myskinrecipes.com The carbonyl carbon of the amide group shows a signal at δ 165.8 ppm. myskinrecipes.com The carbon atoms of the benzene ring resonate between δ 126.9 and δ 136.4 ppm, while the quaternary and methyl carbons of the tert-butyl group appear at δ 52.1 and δ 28.7 ppm, respectively. myskinrecipes.com

Table 1: ¹H NMR Spectroscopic Data for N-(tert-butyl)-2-chlorobenzamide

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
7.58–7.56 m 1H Aromatic (CH)
7.35–7.26 m 3H Aromatic (CH)
5.92 br s 1H Amide (NH)
1.46 s 9H tert-butyl (CH₃)

Source: Royal Society of Chemistry myskinrecipes.com

Table 2: ¹³C NMR Spectroscopic Data for N-(tert-butyl)-2-chlorobenzamide

Chemical Shift (δ) ppm Assignment
165.8 Carbonyl (C=O)
136.4 Aromatic (C)
130.7 Aromatic (CH)
130.3 Aromatic (CH)
130.0 Aromatic (CH)
129.6 Aromatic (CH)
126.9 Aromatic (C)
52.1 tert-butyl (quaternary C)
28.7 tert-butyl (CH₃)

Source: Royal Society of Chemistry myskinrecipes.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available. The NIST Mass Spectrometry Data Center reports key peaks in the mass spectrum. The spectrum shows prominent ion fragments at m/z values of 139, 141, and 111. The pair of peaks at 139 and 141, with an approximate 3:1 intensity ratio, is characteristic of the 2-chlorobenzoyl cation, [ClC₆H₄CO]⁺, containing the chlorine isotopes ³⁵Cl and ³⁷Cl. The peak at m/z 111 corresponds to the chlorophenyl cation, [ClC₆H₄]⁺.

Table 3: Key GC-MS Data for this compound

NIST Number Library m/z Top Peak m/z 2nd Highest m/z 3rd Highest
407430 mainlib 139 141 111

Source: PubChem esdmedikal.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

IR data for the related isomer N-(tert-butyl)-2-chlorobenzamide shows characteristic absorption bands. A notable peak is observed at 3385 cm⁻¹, which is attributed to the stretching vibration of the N-H bond in the amide group. myskinrecipes.com The strong absorption band at 1651 cm⁻¹ corresponds to the C=O stretching vibration, often referred to as the amide I band. myskinrecipes.com These two peaks are highly indicative of the benzamide (B126) structure.

Table 4: IR Spectroscopic Data for N-(tert-butyl)-2-chlorobenzamide

Wavenumber (νmax) cm⁻¹ Assignment
3385 N-H Stretch
1651 C=O Stretch (Amide I)

Source: Royal Society of Chemistry myskinrecipes.com

Chromatographic Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both the purification of compounds and the analysis of their purity.

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid technique for monitoring the progress of chemical reactions and assessing the purity of a sample. In the synthesis of related N-substituted benzamides, TLC is routinely employed. myskinrecipes.com The stationary phase is typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel (e.g., Merck 60F-254). myskinrecipes.com After applying the sample and developing the plate in a suitable solvent system (mobile phase), the separated components are visualized, often under UV light at 254 nm. This allows for a qualitative assessment of the presence of starting materials, intermediates, and the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. While specific HPLC methods for this compound are not detailed in the available literature, methods for closely related compounds provide a template for its analysis. For instance, the analysis of related benzamide derivatives has been performed using an Agilent 1260 Infinity liquid chromatograph with a ZORBAX SB-C18 reverse-phase column. A typical mobile phase could consist of a mixture of water and methanol, with detection accomplished using a Diode-Array Detector (DAD) at a specific wavelength, such as 307 nm. Such a setup would be suitable for determining the purity of this compound and quantifying it in various samples.

Crystallographic Analysis

The definitive determination of a compound's three-dimensional structure is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding its chemical behavior.

Single-Crystal X-ray Diffraction Studies

For the related compound, N-butyl-4-chlorobenzamide, single-crystal X-ray diffraction studies have revealed a triclinic crystal system with the space group P1. nih.govresearchgate.netcore.ac.ukiucr.org The unit cell parameters for this isomer were determined at a temperature of 81(2) K. nih.goviucr.org While these specific parameters are unique to the 4-chloro isomer, a similar level of detailed analysis would be expected for this compound to elucidate its crystal structure.

Table 1: Crystallographic Data for N-butyl-4-chlorobenzamide

Parameter Value
Formula C₁₁H₁₄ClNO
Molecular Weight 211.68
Crystal System Triclinic
Space Group P1
a (Å) 5.1702 (4)
b (Å) 7.8979 (5)
c (Å) 13.2978 (9)
α (°) 89.275 (3)
β (°) 84.863 (4)
γ (°) 77.165 (4)
Volume (ų) 527.29 (6)
Z 2

Data sourced from IUCr Journals. iucr.org

Molecular Conformation and Planarity

In N-butyl-4-chlorobenzamide, the chlorobenzene (B131634) ring and the butylamine (B146782) group are each essentially planar. nih.govresearchgate.netcore.ac.ukiucr.org The dihedral angle, the angle between these two planes, is reported to be 2.54 (9)°. nih.govresearchgate.netcore.ac.ukiucr.org This near-coplanarity is a common feature in such amide structures. It is anticipated that this compound would adopt a similar conformation, although the position of the chloro substituent at the ortho position might induce a greater twist between the phenyl ring and the amide group due to steric hindrance.

Intermolecular Interactions in Crystal Packing

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline solid.

The crystal structure of N-butyl-4-chlorobenzamide is further stabilized by weak C—H⋯π interactions. nih.govresearchgate.net These occur where a C-H bond from the butyl group of one molecule interacts with the π-electron cloud of the benzene ring of a neighboring molecule. core.ac.ukiucr.org Such interactions are common in aromatic compounds and are expected to contribute to the supramolecular assembly of this compound, helping to build the three-dimensional crystal lattice. rsc.orgnih.gov

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is of significant interest in the pharmaceutical and material sciences as different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. While polymorphism is a documented characteristic for some benzamide derivatives, a comprehensive review of scientific literature and structural databases reveals no published studies on the polymorphism of this compound. researchgate.netscirp.org

Extensive searches for single-crystal X-ray diffraction data, which is the definitive method for identifying and characterizing different polymorphic forms, have not yielded any publicly available crystal structures for this compound. nih.gov Consequently, there are no reported polymorphs for this specific compound in the current body of scientific literature. The absence of such data means that a detailed analysis of its solid-state forms and the creation of a crystallographic data table for different polymorphs are not possible at this time.

While the compound is cataloged in chemical databases, these entries consist of computed properties and identifiers rather than experimental solid-state structural data. nih.govontosight.ai The lack of experimental investigation into the solid-state chemistry of this compound indicates a gap in the current research landscape for this particular molecule.

Computational Chemistry and Modeling

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules and elucidating the stepwise processes of chemical reactions. For compounds related to N-butyl-2-chlorobenzamide, such as N-chlorobenzamides, these calculations have been pivotal in mapping out reaction pathways, particularly in metal-catalyzed reactions. For instance, computational studies on the Cobalt(III)-catalyzed annulation of N-chlorobenzamide with various alkenes have successfully unraveled the mechanisms governing these transformations.

Energy Decomposition Analysis (EDA) is a powerful quantum chemical method used to dissect the interaction energy between molecular fragments, providing a quantitative interpretation of chemical bonds and reaction selectivities. In the context of Co(III)-catalyzed reactions of N-chlorobenzamides, EDA has been instrumental in explaining the observed regioselectivity—the preference for one direction of bond-making over another.

Computational studies have shown that the alkene migratory insertion step is what determines the regiochemistry of these annulation reactions. nih.gov EDA breaks down the interaction between the cobaltacycle and the alkene into distinct components: electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. This breakdown reveals that the regiochemical outcome is a delicate balance of these forces. For example, in reactions with styrene, a 2,1-insertion is favored because of a weaker Pauli repulsion between the cobaltacycle's Co-C σ orbital and the olefin's π orbital. nih.gov Conversely, for other substrates, a 1,2-insertion may be more favorable due to a different balance of repulsive and attractive interactions. nih.gov These computational insights are crucial for rationalizing and predicting how changes in substrate electronic properties can tune or even reverse the regioselectivity of a reaction.

Table 1: Key Findings from Energy Decomposition Analysis (EDA) of N-Chlorobenzamide Reactions

FindingSignificanceComputational Insight
Determinant of Regiochemistry Identifies the crucial reaction step.The alkene migratory insertion step controls the final regiochemical outcome. nih.gov
Role of Pauli Repulsion Explains the preference for specific insertion pathways.Weaker Pauli repulsion between key orbitals favors the 2,1-insertion pathway with certain substrates like styrene. nih.gov
Influence of Substrate Electronics Demonstrates how reactant choice steers the reaction.The electronic properties of the alkene substrate can invert the regioselectivity of the annulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. igi-global.comnih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules, thus saving significant time and resources. nih.gov

For benzamide (B126) derivatives, QSAR studies have been successfully applied to understand and predict a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govsphinxsai.com A typical QSAR model is built by calculating a set of "descriptors" for each molecule in a training set and then using statistical methods, like multi-linear regression, to create an equation that relates these descriptors to the observed activity. researchgate.net

The descriptors used in these models can be classified into several categories:

Topological descriptors: These describe the connectivity and branching of atoms in a molecule (e.g., molecular connectivity indices). nih.gov

Physicochemical properties: These include parameters like the partition coefficient (LogP), which measures hydrophobicity, a key factor in how a drug is distributed in the body. damcop.com

Electronic descriptors: These quantify the electronic aspects of a molecule, such as dipole moment and the energies of molecular orbitals.

Steric descriptors: These relate to the size and shape of the molecule. damcop.com

A QSAR study on substituted benzamides for antimicrobial activity found that the activity could be effectively modeled using topological descriptors such as molecular connectivity indices (2χv and 2χ) and Kier's shape index (κα1). nih.gov Another study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives as antiulcer agents indicated that inhibitory activity was influenced by descriptors like LogD and molecular shadow indices. igi-global.comresearchgate.net These models, once validated, can guide the design of new benzamide derivatives with potentially enhanced potency.

Table 2: Components of a Typical QSAR Model for Benzamide Derivatives

ComponentDescriptionExample Descriptors
Training Set A group of molecules with known chemical structures and measured biological activities.21-23 N-(2-Aminophenyl)-Benzamide or quinazoline-benzamide derivatives. igi-global.comsphinxsai.com
Test Set A separate group of molecules used to validate the predictive power of the generated model.4-14 benzamide derivatives not used in model generation. igi-global.comsphinxsai.com
Molecular Descriptors Numerical values that characterize the structural, physicochemical, or electronic properties of the molecules.LogP (hydrophobicity), Molecular Connectivity Indices, Shadow Indices, Dipole Moment. igi-global.comnih.gov
Statistical Method The algorithm used to correlate the descriptors with the biological activity.Partial Least Squares (PLS), Genetic Function Approximation (GFA), Multi-Linear Regression (MLR). sphinxsai.comresearchgate.net
QSAR Equation The final mathematical model that quantitatively describes the structure-activity relationship.Activity = c1(Descriptor1) + c2(Descriptor2) + ... + constant.

Molecular Docking Studies of this compound and Derivatives

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme). smolecule.com This technique is critical for understanding the potential mechanism of action of a compound by visualizing its interactions within the binding site of a biological target.

For derivatives of 2-chlorobenzamide (B146235), molecular docking has been employed to explore their potential as inhibitors of various enzymes. In one study, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide was identified as a potent urease inhibitor. mdpi.com Docking studies against the target protein (PDBID: 4H9M) showed that related compounds exhibit good binding affinity, with key interactions stabilizing the ligand-protein complex. mdpi.com For instance, a similar active compound was shown to form two hydrogen bonds with the amino acid residue VAL391. mdpi.com

Similarly, docking studies on quinoxaline (B1680401) derivatives, which can feature benzamide substitutions, have been used to analyze potential inhibitory effects against parasitic enzymes like triosephosphate isomerase (TIM) from Giardia lamblia. nih.gov These simulations can identify crucial interactions with catalytic residues (e.g., K13) and other key amino acids in the active site that are responsible for the compound's inhibitory activity. nih.gov The output of a docking study includes a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed map of the non-covalent interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Pi-pi stacking

These insights are invaluable for structure-based drug design, allowing chemists to rationally modify a compound to improve its binding and, consequently, its biological efficacy.

Table 3: Example of Molecular Docking Study Results for a Benzamide Derivative

ParameterFindingImplication
Target Protein Jack bean Urease (PDBID: 4H9M)Investigating potential as a urease inhibitor. mdpi.com
Binding Affinity Good binding affinity predicted for active compounds.Suggests the compound can effectively bind to the target. mdpi.com
Key Interactions Hydrogen bonds with specific amino acid residues (e.g., VAL391).Identifies the specific forces and residues responsible for holding the compound in the active site. mdpi.com
Binding Mode Non-competitive mode of inhibition suggested by interaction outside the catalytic site.Provides clues about the mechanism of enzyme inhibition. mdpi.com

Molecular Dynamics Simulations to Elucidate Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time by solving Newton's equations of motion, providing a realistic picture of how the complex behaves in a biological environment. researchgate.net

An MD simulation begins with the docked pose of the ligand in the protein's binding site. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of every atom is tracked. This allows researchers to:

Assess the stability of the ligand-protein complex over time.

Observe conformational changes in both the ligand and the protein upon binding.

Analyze the persistence of key interactions (like hydrogen bonds) identified in docking.

Calculate the binding free energy with higher accuracy than docking alone.

For benzamide derivatives, MD simulations have been used to complement docking studies. For example, in the investigation of urease inhibitors, MD simulations supported the docking results by showing that the lead compound forms a stable complex with the target protein, exhibiting low variation in its position over time. mdpi.com In another study on a benzamide derivative as a corrosion inhibitor, MD simulations were used to model the adsorption of the inhibitor molecule onto an iron surface, confirming the formation of a stable, protective layer. These simulations provide crucial information on the stability and dynamic nature of the interactions, which is essential for validating the initial docking predictions and gaining a deeper understanding of the compound's mechanism of action.

Table 4: Typical Workflow for a Molecular Dynamics (MD) Simulation

StepDescriptionPurpose
1. System Preparation The protein-ligand complex from docking is placed in a simulation box and solvated with water molecules and ions.To create a realistic model of the biological environment.
2. Minimization The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries.To obtain a stable, low-energy starting structure.
3. Equilibration The system is gradually heated to the desired temperature and pressure is adjusted while keeping the protein and ligand restrained.To allow the solvent to relax around the solute and bring the system to the target conditions.
4. Production Run The restraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds), saving the atomic coordinates at regular intervals.To generate a trajectory of the system's dynamic behavior for analysis.
5. Analysis The trajectory is analyzed to calculate properties like RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), hydrogen bond occupancy, and binding free energy.To assess stability, flexibility, and the nature of the molecular interactions over time.

Theoretical Studies on Electronic Properties and Interactions

Theoretical studies, primarily using Density Functional Theory (DFT), provide deep insights into the intrinsic electronic properties of molecules like this compound. These properties govern the molecule's reactivity, stability, and intermolecular interactions.

DFT calculations are commonly used to determine a range of electronic and structural parameters:

Optimized Molecular Geometry: Predicts the most stable 3D arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: These maps show the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding reactivity and intermolecular interactions.

Hirshfeld Surface Analysis: This is a method to visualize and quantify intermolecular interactions in a crystal. It maps different types of close contacts (e.g., hydrogen bonds, halogen interactions) on the molecular surface, providing a "fingerprint" of the crystal packing environment. Studies on related chlorobenzamide structures have used this analysis to understand the role of various intermolecular hydrogen bonds in stabilizing the crystal lattice.

For instance, DFT studies on benzamide derivatives have been used to calculate the band gap, which is related to the HOMO-LUMO gap and provides information on electronic conductivity. In one study, the band gap for 4-chloro-phenyl-benzamide was calculated to be 0.74 eV. In another study of a related acylthiourea, analysis showed that the amidic C-N bond was shorter than a typical single bond, indicating electron delocalization, a feature that influences the molecule's reactivity.

Table 5: Key Electronic Properties Calculated for Benzamide Derivatives

PropertyMethod of CalculationSignificance
HOMO Energy Density Functional Theory (DFT)Indicates the molecule's capacity to act as an electron donor.
LUMO Energy Density Functional Theory (DFT)Indicates the molecule's capacity to act as an electron acceptor.
HOMO-LUMO Gap Density Functional Theory (DFT)Correlates with chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity.
Electron Density Distribution Density Functional Theory (DFT)Reveals nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents.
Intermolecular Interactions Hirshfeld Surface AnalysisQuantifies the types and prevalence of interactions (e.g., H-bonds) that stabilize the molecule in a condensed phase.

Biological Activities and Medicinal Chemistry Research

Broad-Spectrum Pharmacological Screening of Benzamide (B126) Derivatives

Benzamide and its derivatives are recognized for a variety of medicinal properties, including antipsychotic, antihypertensive, and antimicrobial activities. researchgate.net The core structure of benzamide lends itself to diverse chemical modifications, leading to a wide array of compounds with potential therapeutic applications. The introduction of a chlorine atom at the ortho-position of the benzene (B151609) ring, as seen in 2-chlorobenzamide (B146235) derivatives, along with N-alkylation, can significantly influence the compound's biological profile.

Pharmacological screening of various N-substituted benzamides has revealed their potential to induce apoptosis in cancer cells, suggesting a promising avenue for anticancer drug development. nih.gov The nature of the substituent on the amide nitrogen plays a crucial role in determining the specific biological activity and potency of these compounds. While comprehensive screening data for N-butyl-2-chlorobenzamide is not extensively detailed in publicly available literature, the known activities of related compounds provide a basis for understanding its potential pharmacological profile.

Antimicrobial and Disinfectant Activity

The antimicrobial properties of benzamide derivatives have been an area of active research. The structural features of these compounds, including the presence of a halogen, can enhance their activity against various microorganisms.

Activity against Bacterial Strains (e.g., E. coli, S. aureus, B. subtilis)

Research into 2-chlorobenzamide derivatives has indicated their potential as antimicrobial agents. researchgate.net While specific Minimum Inhibitory Concentration (MIC) values for this compound against key bacterial strains are not readily found in published studies, research on other N-substituted benzamide derivatives provides insight into their potential antibacterial effects. For instance, studies on other benzamide compounds have shown activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com The N-alkyl chain length is a known factor that can influence the antimicrobial efficacy of such compounds.

Compound ClassBacterial StrainActivity / MICReference
Benzamide DerivativesE. coliActive nanobioletters.com
Benzamide DerivativesS. aureusActive nanobioletters.com
Benzamide DerivativesB. subtilisActive nanobioletters.com

Antifungal Activity

The investigation of benzamide derivatives has also extended to their potential as antifungal agents. While specific data for this compound is limited, related compounds have been evaluated for their ability to inhibit fungal growth. For example, 2-chloro-N-phenylacetamide, a structurally related amide, has demonstrated antifungal activity against strains of Candida albicans and Candida parapsilosis, with MIC values ranging from 128 to 256 µg/mL. scielo.br Another study on a different 2-chloro-N-phenylacetamide showed activity against Aspergillus flavus with MICs between 16 and 256 μg/mL. scielo.br These findings suggest that the 2-chlorobenzamide scaffold may contribute to antifungal properties.

Related CompoundFungal StrainMIC (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans128 - 256 scielo.br
2-chloro-N-phenylacetamideCandida parapsilosis128 - 256 scielo.br
2-chloro-N-phenylacetamideAspergillus flavus16 - 256 scielo.br

Anticancer Activity

The potential for benzamide derivatives to act as anticancer agents has been a significant area of research interest. nanobioletters.com These compounds have been shown to affect cancer cells through various mechanisms, including the inhibition of cell growth and the induction of programmed cell death.

Inhibition of Cancer Cell Proliferation

While specific IC50 values for this compound are not widely reported, studies on structurally similar compounds provide evidence for the antiproliferative effects of this class of molecules. For example, various substituted 2-hydroxy-N-(arylalkyl)benzamides have demonstrated single-digit micromolar IC50 values against several human cancer cell lines. nih.gov This indicates that the benzamide scaffold is a promising framework for the development of potent inhibitors of cancer cell growth. The cytotoxic effects of these compounds are often evaluated across a panel of cancer cell lines to determine their spectrum of activity and potential selectivity.

Compound ClassCancer Cell LineActivity / IC50 (µM)Reference
Substituted 2-hydroxy-N-(arylalkyl)benzamidesVarious human cancer cell linesSingle-digit micromolar nih.gov

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research on N-substituted benzamides has shown that these compounds can trigger apoptotic pathways in cancer cells. nih.gov One study using declopramide, an N-substituted benzamide, demonstrated that at concentrations above 250 μM, it induced the release of cytochrome c and the activation of caspase-9 in mouse pre-B cells and human promyelocytic cancer cells. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit this declopramide-induced apoptosis. nih.gov This suggests that the apoptotic mechanism of N-substituted benzamides may involve the mitochondrial pathway. These findings provide a plausible model for the pro-apoptotic activity of this compound, although direct experimental evidence is needed for confirmation.

Targeting Specific Molecular Pathways (e.g., Epidermal Growth Factor Receptor (EGFR))

The epidermal growth factor receptor (EGFR) is a member of the tyrosine kinase receptor family, and its overexpression is linked to a poor prognosis in various cancers, including those of the breast, ovaries, colon, and lung. Inhibition of EGFR is a key strategy in cancer therapy. While certain 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been developed as irreversible EGFR inhibitors, there is no specific evidence in the available literature to suggest that this compound has been investigated for its ability to target or inhibit the EGFR pathway. Research into EGFR inhibitors often focuses on compounds that can form covalent bonds with specific residues like Cys797 within the kinase domain.

Histone Deacetylase Inhibition (HDACi)

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is an emerging therapeutic strategy for cancer. Benzamides represent a class of compounds that have been investigated as HDAC inhibitors. For instance, derivatives like CI994 and MS275 are known to be selective and potent inhibitors of Class I HDACs, such as HDAC1 and HDAC3. However, specific studies detailing the HDAC inhibitory activity of this compound, including its potency or selectivity against different HDAC isoforms, are not present in the current body of scientific literature.

Anti-inflammatory and Analgesic Properties

N-substituted benzamides have been explored for their potential anti-inflammatory properties, often linked to the inhibition of the transcription factor NF-kappaB, which regulates the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). Studies on compounds such as metoclopramide (B1676508) and 3-chloroprocainamide have shown dose-dependent inhibition of lipopolysaccharide-induced TNF-α. Despite these findings for related structures, there is no specific research available that evaluates or confirms the anti-inflammatory or analgesic properties of this compound.

Antiviral Activity (e.g., Hepatitis B Virus Capsid Assembly Modulation)

The development of novel antiviral drugs for chronic hepatitis B virus (HBV) infection is a significant public health goal. One modern therapeutic approach involves the use of capsid assembly modulators (CAMs) to disrupt the viral life cycle. A class of compounds known as sulfamoylbenzamide (SBA) derivatives has been identified as inhibiting the formation of pregenomic RNA-containing nucleocapsids, thus acting as HBV CAMs. There is currently no scientific evidence to indicate that this compound has been screened for or possesses antiviral activity against the Hepatitis B virus or functions as a capsid assembly modulator.

Antioxidant Activity

Research into the antioxidant potential of various chemical scaffolds is extensive, as antioxidants can neutralize free radicals and may help mitigate oxidative stress-related diseases. While many heterocyclic compounds, including some benzimidazole (B57391) derivatives, have been tested for their antioxidant capacity, specific data on this compound is lacking.

Radical Scavenging Assays (e.g., DPPH, FRAP)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward spectrophotometric method used to evaluate the antioxidant capacity of various compounds. The assay measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. Despite the widespread use of this assay for evaluating natural and synthetic compounds, there are no published results from DPPH, Ferric Reducing Antioxidant Power (FRAP), or other radical scavenging assays for this compound.

Immunomodulatory Effects (e.g., Nuclear Factor Inhibition)

N-substituted benzamides have been reported to possess immunomodulatory capabilities. Specifically, certain acetylated derivatives have been shown to inhibit the activity of nuclear factor-kappaB (NF-κB) and nuclear factor of activated T cells (NFAT) in T lymphocytes. These transcription factors are central to immune regulation. Inhibition of NF-κB can be a mechanism for both anti-inflammatory effects and the induction of apoptosis in immune cells. However, the potential immunomodulatory effects of this compound itself, through nuclear factor inhibition or other mechanisms, have not been specifically investigated or reported.

Neuropharmacological Research

The neuropharmacological potential of benzamide derivatives is well-established, with several compounds being investigated for their effects on the central nervous system. The activities of these related molecules provide a framework for predicting the potential neuropharmacological profile of this compound.

The therapeutic action of many antipsychotic drugs is mediated through their interaction with dopamine (B1211576) and serotonin (B10506) receptors. Research into benzamide derivatives has revealed their potential as ligands for these key receptors. For instance, certain hybrid ligands incorporating a benzamide scaffold have been shown to possess high affinity for dopamine D3 receptors. Furthermore, studies on the serotonin-2B (5-HT2B) receptor have shown that its antagonism can enhance the activity of dopamine neurons, a mechanism that could contribute to antipsychotic effects nih.gov. The structural characteristics of this compound, particularly the substituted phenyl ring, suggest a potential for interaction with these G-protein coupled receptors, which are crucial in the pathophysiology of psychotic disorders. The exploration of N-substituted benzamides continues to be a promising avenue for the discovery of novel central nervous system agents nih.gov.

A significant mechanism for controlling nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting, is the antagonism of the serotonin-3 (5-HT3) receptor. A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives have been synthesized and evaluated for their 5-HT3 receptor antagonistic activity. These compounds, which share the chlorobenzamide core with this compound, have demonstrated potent antagonism of the von Bezold-Jarisch reflex in rats, a common assay for 5-HT3 receptor blockade nih.gov. The structure-activity relationship studies from this research indicate that the substituted chlorobenzamide scaffold is a viable pharmacophore for potent 5-HT3 antagonism, suggesting that this compound could also exhibit antiemetic properties through a similar mechanism.

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of acetylcholine (B1216132) in the brain. The benzamide moiety has been incorporated into various compounds designed as cholinesterase inhibitors. Studies on salicylanilide (B1680751) N,N-disubstituted (thio)carbamates, which contain a benzamide-like structure, have shown weak to moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. More closely related, enantiomers of cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate have demonstrated stereo-specific inhibition of both AChE and BChE, highlighting the potential role of the N-butyl group in interacting with these enzymes nih.gov. While direct studies on this compound are lacking, these findings suggest that it could be a candidate for cholinesterase inhibition. Furthermore, inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is another therapeutic strategy for Alzheimer's disease, and the development of small molecule inhibitors is an active area of research, though a direct link to benzamide derivatives is less established.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzamide and Carbamate Derivatives
CompoundTarget EnzymeIC50 (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98 nih.gov
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60 nih.gov

The With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), form a signaling cascade that regulates the activity of the thiazide-sensitive sodium chloride cotransporter (NCC). nih.gov This pathway is a key regulator of salt reabsorption in the kidneys and is implicated in blood pressure control nih.govnih.gov. Abnormal activation of the WNK-OSR1/SPAK-NCC cascade can lead to salt-sensitive hypertension, making inhibitors of this pathway attractive candidates for novel antihypertensive drugs nih.gov. Research has led to the structural development of N-(4-phenoxyphenyl)benzamide derivatives as potent SPAK inhibitors x-mol.net. This discovery directly links the benzamide scaffold to the inhibition of this critical hypertension-related signaling pathway, suggesting that this compound may warrant investigation for similar inhibitory activity and potential antihypertensive effects.

Antiparasitic Activity (e.g., Kinetoplastid Parasites, kDNA binders)

Neglected tropical diseases caused by kinetoplastid parasites, such as Trypanosoma and Leishmania species, represent a significant global health burden. The kinetoplast DNA (kDNA), a unique network of mitochondrial DNA found in these organisms, is a validated target for antiparasitic drugs acs.org. N-phenylbenzamide derivatives have been investigated as DNA minor groove binders that target the AT-rich kDNA nih.gov. These compounds have shown efficacy against Trypanosoma brucei and are being optimized to improve activity against other kinetoplastid parasites acs.orgnih.gov. The mechanism of action is believed to involve the displacement of essential proteins from their kDNA binding sites, leading to the disruption of kDNA and parasite death acs.orgnih.gov. Additionally, a series of sulfonamidebenzamides have been assessed for their anti-kinetoplastid activity, with some derivatives showing potent effects against Trypanosoma brucei and Leishmania amazonensis nih.gov. The established antiparasitic activity of these benzamide-containing compounds suggests that this compound could also possess activity against kinetoplastid parasites, potentially through interaction with kDNA.

Table 2: Antiparasitic Activity of a Selected Sulfonamidebenzamide Derivative
CompoundParasiteEC50 (µM)Reference
Compound 22 (a sulfonamidebenzamide)Trypanosoma brucei0.010 nih.gov

Ion Channel Modulation (e.g., Potassium Channel Activation)

Ion channels, particularly potassium channels, are crucial for regulating cellular excitability and are important therapeutic targets for a range of conditions. The benzamide scaffold has been identified in compounds that modulate the activity of potassium channels. For example, a class of N-pyridyl and pyrimidine (B1678525) benzamides have been developed as openers of KCNQ2/Q3 (Kv7.2/7.3) potassium channels for the potential treatment of epilepsy. Additionally, other research has identified diaryl-urea compounds, which can be considered bioisosteres of benzamides, that modulate the activity of Kv4.x channels through interaction with their accessory proteins (KChIPs) nih.gov. These findings indicate that the benzamide structure can be effectively utilized to create both activators and inhibitors of various potassium channels. This suggests that this compound could potentially modulate the activity of one or more types of potassium channels, an area that would require further experimental validation.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound Derivatives

Despite a thorough search of scientific literature, there is a notable absence of publicly available research specifically detailing the design, synthesis, and biological evaluation of derivatives of the chemical compound this compound for the purpose of enhancing its biological activity. While the broader class of benzamides and N-substituted benzamides has been the subject of extensive investigation in medicinal chemistry, leading to the development of various therapeutic agents, the specific scaffold of this compound appears to be an under-explored area in published scientific studies.

General synthetic routes for benzamide derivatives are well-established in the field of organic chemistry. These typically involve the acylation of an amine with a benzoyl chloride derivative. In the context of this compound, this would involve the reaction of n-butylamine with 2-chlorobenzoyl chloride. The design of derivatives would conceptually involve modifications to either the N-butyl group or the 2-chlorobenzoyl moiety. For instance, alterations to the alkyl chain length or the introduction of functional groups on the butyl chain could be explored to probe structure-activity relationships (SAR). Similarly, substitution at other positions on the phenyl ring or replacement of the chlorine atom could be investigated to modulate the compound's electronic and steric properties, potentially influencing its interaction with biological targets.

However, without specific research data, any discussion on the enhanced activity of this compound derivatives remains speculative. The scientific process relies on empirical evidence, and the generation of data tables and detailed research findings, as requested, is contingent upon the existence of peer-reviewed studies that have synthesized and tested these specific compounds. The current body of scientific literature does not appear to contain such specific studies, precluding a detailed analysis of their medicinal chemistry and biological activities.

Therefore, while the principles of medicinal chemistry provide a framework for the hypothetical design of this compound derivatives, the absence of concrete research findings means that a scientifically rigorous article on their synthesis for enhanced activity cannot be produced at this time.

Structure Activity Relationship Sar Studies

Influence of N-Alkyl Chain Variations on Biological Activity

The N-alkyl chain of benzamide (B126) derivatives is a critical determinant of their biological activity. Variations in the length, branching, and nature of this chain can significantly modulate the compound's potency and efficacy.

For a series of 3,4,5-trihydroxy-N-alkyl-benzamides tested for anticancer activity, a clear trend emerges where longer, linear hydrophobic carbon chains on the amide group lead to higher anticancer activity. orientjchem.org For example, the activity increases from the N-methyl derivative to the N-hexyl derivative. orientjchem.org This suggests that enhanced lipophilicity and potentially improved membrane permeability or hydrophobic interactions at the target site are crucial for the observed effect. orientjchem.org

Furthermore, branching in the N-alkyl chain also enhances biological activity. Compared to the linear N-butyl-benzamide derivative, its branched counterparts, N-sec-butyl-benzamide and N-tert-butyl-benzamide, demonstrate significantly higher anticancer potency. orientjchem.org This indicates that the steric bulk and conformational rigidity introduced by branching can lead to more favorable interactions with the biological target. orientjchem.org

Table 1: Anticancer Activity of 3,4,5-trihydroxy-N-alkyl-benzamides against HCT-116 Cells orientjchem.orgThis interactive table summarizes the half-maximal inhibitory concentration (IC₅₀) values, showing the effect of N-alkyl chain variation.

Compound N-Alkyl Group IC₅₀ (µM)
3,4,5-trihydroxy-N-methyl-benzamide Methyl 2.43
3,4,5-trihydroxy-N-ethyl-benzamide Ethyl 1.64
3,4,5-trihydroxy-N-butyl-benzamide Butyl 3.56
3,4,5-trihydroxy-N–sec-butyl-benzamide sec-Butyl 1.34
3,4,5-trihydroxy-N–tert-butyl-benzamide tert-Butyl 0.16
3,4,5-trihydroxy-N-hexyl-benzamide Hexyl 0.07

Impact of Chloro-Substitution Position on Activity and Reactivity

The position of the chlorine atom on the benzamide's aromatic ring significantly affects the molecule's electronic properties, reactivity, and ultimately, its biological activity. Halogens, including chlorine, are electron-withdrawing groups, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgmsu.edu

This deactivation stems from the inductive effect, where the high electronegativity of chlorine pulls electron density away from the ring. libretexts.org Despite this deactivating inductive effect, halogens are considered ortho-, para-directors in electrophilic substitution reactions. libretexts.orglumenlearning.com This is because the resonance effect, where a lone pair of electrons from the chlorine can be donated to the ring, helps to stabilize the carbocation intermediate formed during ortho or para attack. libretexts.org

In N-butyl-2-chlorobenzamide, the chlorine is in the ortho position. This placement has a profound impact on the molecule's reactivity. For instance, studies on the hydrolysis of N-(hydroxymethyl)benzamide derivatives showed that the presence of electron-withdrawing chloro groups affects the reaction rates. bohrium.com The reactivity of the acyl group can also be influenced by ortho-substituents, which can sterically hinder or electronically modify the reaction center. nih.gov For example, aroyl chlorides with substituents at the 2-position (ortho) were found to be poorly tolerated in certain coupling reactions. nih.gov Therefore, the 2-chloro substituent in this compound is expected to influence its metabolic stability and its interaction with nucleophiles in a biological environment.

Role of Ancillary Moieties and Conjugation

The introduction of additional functional groups, or ancillary moieties, to the benzamide scaffold is a common strategy to enhance or modify biological activity. These moieties can improve binding affinity, alter solubility, or introduce new pharmacological properties.

A notable example involves the synthesis of novel benzamides where a pyridine-linked 1,2,4-oxadiazole (B8745197) heterocycle was attached. nih.gov This modification resulted in compounds with significant biological activities. Many of the synthesized compounds demonstrated good larvicidal activity against mosquito larvae, and some exhibited potent fungicidal activity against various fungi, in some cases exceeding that of commercial standards like fluxapyroxad. nih.gov

The success of these complex derivatives underscores the importance of ancillary groups. The 1,2,4-oxadiazole and pyridine (B92270) rings are not merely passive additions; they are pharmacophores that actively contribute to the molecule's interaction with specific biological targets, leading to potent insecticidal and fungicidal effects. nih.gov This illustrates a key principle in drug design: the core scaffold (benzamide) can be decorated with diverse functional groups to tune its biological profile for specific applications.

Table 2: Fungicidal Activity of Benzamides with Pyridine-Linked 1,2,4-Oxadiazole Moiety nih.govThis table presents the inhibitory activity of select compounds against the fungus Botrytis cinereal at a concentration of 50 mg/L.

Compound ID Inhibitory Activity (%)
7d 66.7
7e 63.1
7h 90.5
Fluxapyroxad (Standard) 63.6

Steric and Electronic Effects on Biological Performance

The biological performance of this compound is governed by a delicate balance of steric and electronic effects. researchgate.net These factors determine the molecule's shape, its distribution of charge, and how it interacts with receptor sites or enzyme active sites. nih.gov

Electronic Effects : These relate to the distribution of electron density within the molecule. The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect, which polarizes the C-Cl bond and reduces the electron density of the aromatic ring. ucalgary.ca The amide group is also an electron-withdrawing group. libretexts.org These electronic features create a specific electrostatic potential around the molecule, which is critical for forming non-covalent interactions such as hydrogen bonds and dipole-dipole interactions with a biological target. The interplay between steric hindrance and electron delocalization is crucial for the stability and reactivity of different molecular conformations. nih.gov

Conformational Analysis and its Relation to Activity

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.orgscribd.com The preferred conformation of a drug molecule is often the one that binds most effectively to its biological target.

For benzamides, a key conformational feature is the torsion angle between the plane of the phenyl ring and the plane of the amide group. iucr.org Theoretical and spectroscopic studies on substituted benzamides, including 2-chlorobenzamide (B146235), have shown that substituents heavily influence this conformation. nih.gov Specifically for 2-chlorobenzamide, it has been calculated that both the cis (carbonyl oxygen and chlorine on the same side) and trans conformers are non-planar. nih.gov

Lipophilicity and its Influence on Biological Activity

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov It describes the affinity of a molecule for a lipid-like environment compared to an aqueous one. mdpi.com

However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, rapid metabolism, and accumulation in fatty tissues. nih.govresearchgate.net The biological activity of this compound is therefore dependent on the optimal balance between the hydrophobic character of the butyl chain and the chlorinated phenyl ring, and the hydrophilic character of the amide group, which allows for effective transport to and interaction with its biological target. nih.gov

Degradation and Stability Studies

Hydrolysis Pathways of N-Butyl-2-Chlorobenzamide and Related Compounds

Hydrolysis represents a primary degradation pathway for amide-containing compounds like this compound. The cleavage of the amide bond can be catalyzed by both acid and base. The general mechanism for amide hydrolysis involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide group.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. Conversely, under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down to form a carboxylate and an amine. researchgate.net

Studies on related N-substituted benzamides have provided insights into their hydrolytic stability. For instance, the hydrolysis of N-substituted 4-chlorobenzamides has been investigated across a wide range of acidities. rsc.org Generally, the rate of hydrolysis for amides is influenced by the electronic and steric effects of the substituents on both the acyl and the nitrogen moieties. While primary amides tend to hydrolyze more readily than secondary amides in aqueous basic solutions, this trend can be reversed in non-aqueous conditions. umich.eduarkat-usa.org

The hydrolysis of this compound is expected to follow these general pathways, yielding 2-chlorobenzoic acid and n-butylamine. The reaction rate would be dependent on factors such as pH and temperature. Research on the hydrolysis of the closely related 2-chlorobenzamide (B146235) showed that it is relatively stable at pH 6 and 8, but hydrolysis is more rapid in acidic (pH 5), neutral (pH 7), and alkaline (pH 10) environments. nih.gov

Table 1: Hydrolysis Conditions for Related Benzamide (B126) Compounds

CompoundConditionsProductsReference
N-substituted 4-chlorobenzamides10-90% w/w H₂SO₄ at 100.7 °C4-chlorobenzoic acid and corresponding amine rsc.org
BenzamideAlkaline conditionsBenzoic acid and ammonia acs.org
2-ChlorobenzamidepH 5, 7, and 102-chlorobenzoic acid nih.gov

Identification and Analysis of Degradation Products

The primary degradation products resulting from the hydrolysis of this compound are anticipated to be 2-chlorobenzoic acid and n-butylamine. The identification and quantification of these products are crucial for understanding the degradation profile of the parent compound.

In a related context, 2-chlorobenzamide has been identified as a major degradation product of the insect growth regulator CCU (1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea). sigmaaldrich.comchemicalbook.com This underscores the importance of the benzamide moiety in the degradation of more complex molecules.

A variety of analytical techniques can be employed for the separation and identification of these degradation products. High-Performance Liquid Chromatography (HPLC) is a common method for separating the parent compound from its degradation products. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can provide molecular weight information for the identification of the unknown products. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are also powerful tools for elucidating the structure of isolated degradation products.

Table 2: Potential Degradation Products of this compound and Analytical Methods for Identification

Potential Degradation ProductChemical FormulaAnalytical Technique
2-Chlorobenzoic acidC₇H₅ClO₂HPLC, LC-MS, NMR
n-ButylamineC₄H₁₁NGC-MS, HPLC (with derivatization)

Accelerated Stability Testing Methodologies

Accelerated stability testing is designed to predict the shelf-life of a substance by subjecting it to exaggerated conditions of temperature and humidity. who.int These studies are essential for determining the intrinsic stability of a compound and for identifying potential degradation products that may form under normal storage conditions over a prolonged period.

The methodologies for accelerated stability testing are often guided by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu A typical accelerated stability study for a solid substance like this compound would involve storing the compound at elevated temperatures and defined relative humidity (RH) for a specified duration.

For example, common conditions include 40°C ± 2°C / 75% RH ± 5% RH for 6 months. europa.euedaegypt.gov.eg Samples are withdrawn at predetermined time points (e.g., 0, 3, and 6 months) and analyzed for any changes in physical and chemical properties, including the appearance of degradation products. europa.eu If a significant change is observed under accelerated conditions, further testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be warranted. europa.eueuropa.eu

The data gathered from these studies are used to evaluate the thermal stability of the substance and to propose a re-test period or shelf-life under recommended storage conditions. nih.gov

Table 3: Example of Accelerated Stability Testing Conditions (ICH Q1A(R2))

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Environmental and Toxicological Considerations

Environmental Persistence of Halogenated Benzamides

Halogenated organic compounds are known for their chemical stability, which often translates to persistence in the environment. The presence of a halogen, in this case, chlorine, on the benzamide (B126) structure can significantly influence its susceptibility to degradation.

Microorganisms have evolved a wide range of enzymatic pathways to break down various organic molecules. However, synthetic compounds, particularly those with halogen substituents, can be recalcitrant to microbial degradation nih.govnih.gov. The persistence of these compounds is influenced by various environmental factors, including the microbial communities present, temperature, and pH.

A notable example within the halogenated benzamide class is 2,6-dichlorobenzamide (BAM), a primary and highly persistent metabolite of the herbicide dichlobenil. Studies have shown that BAM can persist in soils and aquifer sediments for extended periods, with some reports indicating little to no apparent degradation under certain conditions nih.gov. However, specific bacterial strains, such as Aminobacter spp., have been isolated that are capable of degrading and mineralizing BAM, suggesting that biodegradation is possible, albeit potentially slow and dependent on the presence of specific microbial populations nih.gov. The half-life for the degradation of the herbicide dichlobenil to BAM has been estimated to range from 106 to 2,079 days in various soils and subsurface sediments nih.gov.

Potential Toxicity and Environmental Impact

The toxicological profile of N-butyl-2-chlorobenzamide is not extensively documented. However, the toxicity of related benzamide compounds can offer some predictive insights. Substituted benzamides, as a class, have been noted to exert toxic actions, including psychotropic and neurotoxic effects in cases of overdosage or hypersensitization in mammals researchgate.net.

In an aquatic environment, the impact of benzamide derivatives is a significant concern. For instance, the benzamide fungicide zoxamide has been shown to be relatively toxic to zebrafish embryos and larvae. Exposure to zoxamide resulted in reduced survival, developmental delays, and morphological abnormalities such as pericardial edema, body length shortening, and spine curvature nih.gov. These effects are linked to the mechanism of action of zoxamide, which involves the inhibition of tubulin polymerization nih.gov.

The parent compound, 2-chlorobenzamide (B146235), is classified as harmful if swallowed and fatal if inhaled, according to its Globally Harmonized System (GHS) classification nih.gov. While this does not directly translate to the toxicological profile of this compound, it highlights the potential for toxicity associated with the 2-chlorobenzamide moiety.

The introduction of a butyl group to the amide nitrogen may alter the compound's lipophilicity, which in turn can affect its bioaccumulation potential and interaction with biological membranes. Generally, increased lipophilicity can lead to greater bioaccumulation in fatty tissues of organisms, potentially increasing the risk of chronic toxicity.

The potential for this compound to cause adverse effects in non-target organisms warrants further investigation to fully characterize its environmental risk profile. The following table summarizes the available toxicity data on related benzamide compounds.

CompoundOrganismEffect
ZoxamideZebrafish (Danio rerio)Reduced survival, developmental delays, morphological abnormalities nih.gov
2-ChlorobenzamideNot specifiedHarmful if swallowed, fatal if inhaled (GHS classification) nih.gov

Emerging Research Areas and Future Directions

N-Butyl-2-Chlorobenzamide in Material Science Applications

While specific applications for this compound in material science are not yet widely documented, the broader benzamide (B126) structural motif is a cornerstone in the development of advanced polymers. The inherent rigidity and potential for strong intermolecular hydrogen bonding conferred by the amide group make benzamide-based polymers prime candidates for high-performance materials.

Research has prominently featured poly(p-benzamide) (PBA), a polymer that was instrumental in the development of synthetic fibers and films. oup.com PBA is known for forming liquid-crystalline solutions which can be processed into materials with exceptional strength and thermal stability. oup.com These properties make them suitable for applications requiring high-temperature resistance, such as in specialized coatings for substrates like glass, metals, and ceramics. oup.com

More recent innovations include the synthesis of complex polymer architectures, such as miktoarm star copolymers containing poly(N-octyl benzamide) arms. nih.gov These specialized polymers have been shown to self-assemble into uniform nanofibers, opening up possibilities in nanotechnology and composite materials. nih.gov The general utility of benzamides as intermediates in the production of various plastics further underscores their importance in this field. solubilityofthings.com The future may see this compound and its specific analogues being investigated for creating polymers with tailored properties, leveraging the influence of the N-butyl and ortho-chloro substitutions on solubility, processability, and final material characteristics.

Agricultural Applications of Benzamide Derivatives

The benzamide class of compounds has made a significant impact on the agricultural sector, with numerous derivatives developed as potent and selective pesticides. The core benzamide structure serves as a versatile scaffold for creating molecules that can act as herbicides, insecticides, and fungicides. The amide group is crucial for biological activity, as it can readily form hydrogen bonds with target enzymes or proteins in pests and pathogens.

Several commercially successful pesticides are based on the benzamide structure. These include:

Insecticides: Flubendiamide is a notable example of a benzamide insecticide.

Fungicides: Flutolanil is a widely used benzamide-based fungicide.

Herbicides: Flufenacet is an effective herbicide from this chemical class.

The mechanism of action often involves the disruption of essential biological processes in the target organisms. Research continues to explore new benzamide derivatives to overcome resistance issues and to develop more environmentally benign agrochemicals. The introduction of the amide structure is considered beneficial for the biodegradation of pesticides, reducing their persistence in the environment.

Novel Synthetic Routes for this compound and its Analogues

The synthesis of N-substituted benzamides, including this compound, is a well-established area of organic chemistry, yet there is a continuous drive to develop more efficient, sustainable, and novel methods.

Traditional synthesis typically involves the reaction of a benzoyl chloride with a suitable amine. For instance, 2-chlorobenzamide (B146235) can be readily prepared by reacting 2-chlorobenzoyl chloride with ammonia. chemicalbook.com This straightforward approach can be adapted for this compound by using n-butylamine instead of ammonia.

However, emerging research focuses on greener and more sophisticated synthetic strategies. One such innovative approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation, using a reusable solid acid catalyst. This method avoids the need to first convert the carboxylic acid to a more reactive acyl chloride, reducing waste and simplifying the procedure.

More advanced and highly specialized routes are also being explored for creating complex benzamide analogues. These include:

Catalytic Annulation: Cobalt-catalyzed annulation of N-chlorobenzamides with styrenes has been investigated to produce complex heterocyclic structures.

Mediated Reactions: The use of mediators like tert-butyl nitrite (B80452) allows for novel transformations of the amide group itself, leading to the synthesis of derivatives like N-nitrosoamides and isocoumarins from benzamide precursors. acs.org

Multi-step Industrial Synthesis: For complex agrochemical intermediates, multi-step pathways are designed, such as the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which involves nitration, reduction, and amide bond formation using modern coupling reagents like N,N'-diisopropylcarbodiimide (DIC). google.com

These novel routes provide chemists with powerful tools to create a diverse library of this compound analogues for further research and application.

Advanced Biophysical and Biological Characterization Techniques

A thorough understanding of a molecule's properties and its interaction with biological systems requires a suite of advanced characterization techniques. For this compound and its analogues, researchers employ a combination of spectroscopic, crystallographic, and computational methods to elucidate structure, purity, and mechanism of action.

Spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) are fundamental for confirming the chemical structure and purity of newly synthesized compounds. mdpi.com For determining the three-dimensional arrangement of atoms and the packing of molecules in a solid state, single-crystal X-ray crystallography is the definitive technique. researchgate.net This method provides precise data on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net

To probe biological interactions, a range of biophysical and computational techniques are used. Molecular docking, for example, is a computational method that predicts how a molecule binds to the active site of a target protein or enzyme. mdpi.comresearchgate.net This is often complemented by quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological activity. nih.govnih.gov For compounds designed to interact with nucleic acids, techniques measuring the change in DNA thermal melting temperature (ΔTₘ) can quantify binding affinity. acs.org

The following table summarizes the key characterization techniques used in the study of benzamide derivatives:

TechniquePurposeInformation Obtained
NMR Spectroscopy (¹H, ¹³C)Structural ElucidationConnectivity of atoms, chemical environment
Mass Spectrometry (MS/HRMS)Molecular Weight DeterminationExact mass and molecular formula
X-ray Crystallography3D Structure DeterminationBond lengths, angles, crystal packing, intermolecular forces
Molecular DockingComputational Binding AnalysisPredicted binding mode and affinity to a biological target
QSAR AnalysisStructure-Activity CorrelationRelationship between chemical features and biological activity
DNA Thermal Melting (ΔTₘ)Biophysical Binding AssayAffinity and mode of binding to DNA

Exploration of New Molecular Targets and Therapeutic Applications

The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse therapeutic applications. researchgate.net Research on N-substituted benzamides has identified numerous molecular targets, suggesting potential therapeutic avenues for this compound analogues.

One of the most promising areas is in the development of anticancer agents . Benzamide derivatives have been shown to target several key proteins involved in cancer progression:

Tubulin: Certain benzamides act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site, leading to mitotic arrest and apoptosis in cancer cells. nih.gov

Histone Deacetylases (HDACs): As HDAC inhibitors, benzamide derivatives can alter gene expression and induce cell death in malignant cells. nih.gov

Beyond oncology, benzamides are being explored for a range of other diseases:

Antimicrobial Agents: By targeting the essential bacterial cell division protein FtsZ, novel benzamide derivatives show potential as antibiotics against both Gram-positive and Gram-negative bacteria. mdpi.com

Antiprotozoal Agents: N-phenylbenzamide derivatives have been developed to target the kinetoplast DNA (kDNA) of parasites like Trypanosoma and Leishmania, offering new treatment strategies for neglected tropical diseases. acs.org

Neurodegenerative Diseases: In the context of Alzheimer's disease, benzamides have been designed to inhibit key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Metabolic Diseases: Benzamide derivatives have been investigated as glucokinase activators, which could be a therapeutic strategy for managing diabetes. nih.gov

The following table outlines some of the key molecular targets and the associated therapeutic applications for benzamide derivatives:

Therapeutic AreaMolecular TargetPotential Application
OncologyTubulin (Colchicine Site)Antiproliferative agent
OncologyHistone Deacetylases (HDACs)Epigenetic cancer therapy
Infectious DiseaseBacterial FtsZ ProteinAntibacterial agent
Infectious DiseaseKinetoplast DNA (kDNA)Antiprotozoal agent (e.g., for Leishmaniasis)
NeurologyAChE and BACE1 EnzymesAlzheimer's disease treatment
EndocrinologyGlucokinaseAntidiabetic agent

The continued exploration of these and other molecular targets will undoubtedly expand the potential applications of this compound and its analogues in medicine.

Patent Landscape and Commercial Applications

Analysis of Existing Patents Involving Benzamide (B126) Derivatives

The patent literature reveals a strong and continued interest in benzamide derivatives for a variety of applications. These patents often claim a broad genus of substituted benzamides, which could potentially include N-butyl-2-chlorobenzamide, even if it is not explicitly named as a primary example. The focus of these patents is typically on the therapeutic or biological activity of the final compounds, with the specific benzamide intermediates being crucial for their synthesis.

Patents for benzamide derivatives frequently cover their use as:

Pharmaceuticals: A significant number of patents describe benzamide derivatives for treating a range of conditions. For instance, various substituted benzamides have been investigated for their potential in managing pain, gastrointestinal disorders, and neurological diseases. google.comgoogle.com The core benzamide structure is often considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

Agrochemicals: Benzamide derivatives are also prominent in the agricultural sector. Patents in this area describe their use as herbicides and plant growth regulators. epo.orggoogleapis.com The substitutions on the benzamide ring and the amide nitrogen are tailored to achieve specific activities against weeds or to influence plant development. epo.orggoogleapis.com

The synthesis routes described in these patents often involve the reaction of a substituted benzoic acid (like 2-chlorobenzoic acid) with an amine (like n-butylamine), a fundamental process that would lead to the formation of this compound. This highlights its role as a key building block or intermediate in the production of more complex, patented molecules.

A selection of patents for related benzamide derivatives is presented below, illustrating the scope of innovation in this area.

Table 1: Representative Patents for Benzamide Derivatives

Patent Number Title Key Application Areas
WO2013081400A3 Novel benzamide derivative and use thereof Pain and itching treatment google.com
US5395832A Benzamide derivatives Gastrointestinal stimulating activity google.com
AU700984B2 Benzamide-containing pharmaceutical compositions Neurodegenerative conditions google.com
EP0374736B1 Benzamide derivatives and plant growth regulants containing them Plant growth regulation, lodging reduction in crops googleapis.com
US4129988A Benzamide compound and herbicide Herbicidal applications epo.org

Chemical Co-occurrences in Patent Literature (Chemical-Disease, Chemical-Gene, Chemical-Organism)

For instance, patents for pharmaceutical compositions containing benzamide derivatives often link these compounds to conditions such as:

Neuropathic pain google.com

Gastrointestinal motility disorders google.com

Neurodegenerative diseases google.com

In the context of agrochemicals, benzamide derivatives are associated with various plant species, both as target weeds and as crops for which they are designed to be safe. epo.orggoogleapis.com

The lack of specific co-occurrence data for this compound itself is likely due to its role as an intermediate rather than a final, biologically active molecule. The patent focus is typically on the end product, and therefore, the detailed biological associations are attributed to the more complex derivatives.

Commercial Relevance of this compound and its Derivatives as Pharmaceutical Intermediates and Specialty Chemicals

The primary commercial relevance of this compound lies in its utility as a chemical intermediate. It is available from various chemical suppliers, indicating a demand for this compound in research and manufacturing. chemscene.combldpharm.com Its structure, featuring a reactive amide linkage and a substituted phenyl ring, makes it a versatile building block for the synthesis of more complex molecules.

In the pharmaceutical industry , this compound can serve as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The general importance of benzamide derivatives in drug discovery suggests that this compound could be used in the development of new therapeutic agents. google.comgoogle.comgoogle.com

As a specialty chemical , it can be used in the synthesis of a variety of organic compounds. The presence of the chlorine atom on the benzene (B151609) ring provides a site for further chemical modification, allowing for the creation of a diverse range of derivatives with specific properties for use in materials science, agrochemicals, and other industrial applications. epo.orggoogleapis.comgoogle.com

The commercial value of this compound is therefore tied to the value of the final products for which it is an intermediate. While it may not be a high-volume commodity chemical, it plays a crucial role in the value chain of numerous specialty and fine chemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-2-chlorobenzamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Coupling Reactions : Use 2-chlorobenzoyl chloride with n-butylamine in dichloromethane (DCM) under inert conditions, with pyridine as a base to neutralize HCl .
  • Hydrogenation : For intermediates, catalytic hydrogenation (Pd/C, H₂, MeOH) can reduce nitro or unsaturated groups while preserving the amide bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the pure product.
    • Critical Parameters : Reaction temperature (room temp vs. reflux), stoichiometric ratios, and solvent polarity significantly affect yield. For example, excess n-butylamine improves conversion but may require careful quenching .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm amide bond formation (e.g., δ ~7.5-8.5 ppm for aromatic protons, δ ~165 ppm for carbonyl) .
  • Fluorometry : Spectrofluorometric analysis (excitation/emission wavelengths) to study electronic transitions influenced by the chloro-substituent .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .

Q. How can researchers optimize crystallization conditions for structural analysis of this compound derivatives?

  • Approach :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) solvents for slow evaporation.
  • Temperature Gradients : Use a gradient from 40°C to 4°C to induce nucleation.
  • Software : SHELXD/SHELXE for structure solution; Olex2 for visualization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact .
  • Waste Management : Segregate halogenated waste and consult certified disposal services for incineration .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, halogen position) impact the bioactivity of this compound analogs?

  • Structure-Activity Relationship (SAR) :

  • Alkyl Chain : Longer chains (e.g., n-pentyl) may enhance lipophilicity and membrane permeability but reduce solubility .
  • Halogen Position : 2-chloro substitution on the benzamide ring increases steric hindrance, potentially altering receptor binding vs. 4-chloro isomers .
    • Experimental Design : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) across analogs .

Q. How can computational methods (e.g., DFT, molecular docking) predict the physicochemical properties of this compound?

  • Computational Workflow :

  • DFT : Optimize geometry at B3LYP/6-31G* level to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2) based on crystallographic data .
    • Validation : Cross-check predicted logP and solubility with experimental HPLC/UV-Vis data .

Q. What strategies resolve contradictions in crystallographic data between SHELXL and other refinement software?

  • Troubleshooting :

  • Data Quality : Ensure high-resolution (< 1.0 Å) datasets to minimize model bias .
  • Software Comparison : Validate SHELXL-refined structures with PLATON (e.g., ADDSYM for symmetry checks) .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for handling twinning, common in benzamide derivatives .

Q. How can researchers address low synthetic yields in large-scale preparations of this compound?

  • Process Optimization :

  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 80°C, 30 min vs. 24 hr conventional) .
  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic amidation steps .

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Feasible Synthetic Routes

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N-butyl-2-chlorobenzamide
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Reactant of Route 2
N-butyl-2-chlorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.